6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the cyclization of appropriately substituted precursors. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another approach is the proton quantum tunneling method, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method has been used to obtain various benzofuran compounds with significant biological activities .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for therapeutic applications.
Industry: Benzofuran derivatives are used in the production of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This makes them effective in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities and used in various medical applications.
Uniqueness
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride stands out due to its unique combination of a bromine atom and a methoxy group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C9H11BrClNO2 |
---|---|
Molecular Weight |
280.54 g/mol |
IUPAC Name |
6-bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-12-7-2-5(10)3-8-9(7)6(11)4-13-8;/h2-3,6H,4,11H2,1H3;1H |
InChI Key |
DANPHSRJYOZOJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C(CO2)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.